Arabidiol

Description

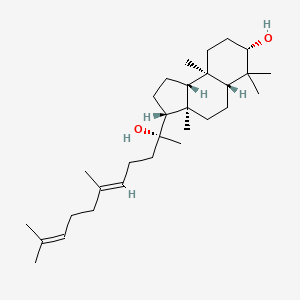

Structure

3D Structure

Properties

Molecular Formula |

C30H52O2 |

|---|---|

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |

InChI |

InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |

InChI Key |

KCSCTOANDBOIGV-ZFAZNOKVSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |

Synonyms |

arabidiol |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Structure and Properties of Arabidiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological significance of Arabidiol, a tricyclic triterpenoid found in the roots of Arabidopsis thaliana.

Chemical Structure and Identification

Arabidiol is a complex triterpenoid alcohol with the systematic IUPAC name (3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol[1]. It is classified as a secondary and tertiary alcohol[1]. The core structure is a perhydro-1H-cyclopenta[a]naphthalene ring system, which is characteristic of many bioactive triterpenoids.

Key Structural Features:

-

Tricyclic Core: A fused ring system forming the backbone of the molecule.

-

Hydroxyl Groups: Two hydroxyl (-OH) groups, one secondary and one tertiary, which contribute to its polarity and potential for hydrogen bonding.

-

Aliphatic Side Chain: A long, unsaturated hydrocarbon side chain attached to the tricyclic core.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Arabidiol, primarily derived from computational models and database entries.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂O₂ | PubChem[1] |

| Molecular Weight | 444.7 g/mol | PubChem[1] |

| Exact Mass | 444.396730897 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 8.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| CAS Number | 845796-91-0 | PubChem[1] |

Biosynthesis and Biological Role

Arabidiol is a specialized metabolite produced in the roots of Arabidopsis thaliana. Its biosynthesis is part of the broader triterpenoid synthesis pathway.

Biosynthesis Pathway: Triterpenoids are derived from the precursor (S)-2,3-epoxysqualene[2]. In Arabidopsis, squalene is oxidized to (S)-2,3-epoxysqualene. This intermediate is then cyclized by specific oxidosqualene cyclases (OSCs). Arabidiol synthase, a specialized OSC, catalyzes the cyclization of (S)-2,3-epoxysqualene and the addition of a water molecule to form the characteristic diol structure of Arabidiol[2].

Biological Function: Arabidiol plays a crucial role in plant defense, particularly in the roots[3]. It is involved in the resistance of Arabidopsis against soil-borne pathogens like the oomycete Pythium irregulare[3][4]. Upon infection, Arabidiol is enzymatically degraded in a defense-induced response[3].

Induced Degradation Pathway for Plant Defense

When Arabidopsis roots are infected by pathogens, the Arabidiol pathway is activated as a defense mechanism. Arabidiol undergoes an oxidative carbon-carbon bond cleavage. This reaction is catalyzed by the cytochrome P450 monooxygenase CYP705A1[3].

This degradation yields two key products:

-

Apo-arabidiol: A non-volatile 19-carbon ketone[3].

-

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile 11-carbon homoterpene that is a common plant volatile released under biotic stress[3].

While DMNT acts as a volatile signaling molecule, apo-arabidiol and its subsequent derivatives are exuded from the roots and are believed to contribute to the non-volatile defense in the rhizosphere[3][5].

Experimental Protocols

The identification and quantification of Arabidiol in plant tissues rely on advanced analytical techniques. Below are representative methodologies based on established protocols for metabolomics in Arabidopsis.

A. Sample Preparation and Extraction

-

Tissue Harvesting: Arabidopsis roots are harvested, washed with distilled water, and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder.

-

Solvent Extraction: A known mass of the powdered tissue (e.g., 10-20 mg) is extracted with a solvent mixture, typically methanol:chloroform:water or ethyl acetate, to isolate a broad range of metabolites. The mixture is vortexed and sonicated to ensure thorough extraction.

-

Phase Separation: The mixture is centrifuged to separate the polar (methanolic) and non-polar (chloroform) phases. As a triterpenoid, Arabidiol will primarily partition into the non-polar phase.

-

Drying and Reconstitution: The non-polar fraction is collected, dried under a stream of nitrogen gas, and reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

B. Mass Spectrometry (MS) Analysis for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for analyzing triterpenoids.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a GC or UHPLC system is used[6][7].

-

Chromatographic Separation (LC-MS):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for triterpenoids[7].

-

Scan Range: A full scan range of m/z 100-1500 is acquired to detect the parent ion of Arabidiol ([M+H]⁺ or [M+Na]⁺).

-

MS/MS Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) is used to acquire fragmentation spectra for structural confirmation[6][8]. The specific fragmentation pattern of the Arabidiol parent ion is compared against spectral libraries or used for de novo structural elucidation.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for determining the absolute structure of novel compounds. For a compound like Arabidiol, a suite of 1D and 2D NMR experiments would be required on a purified sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for resolving the complex proton and carbon signals[9][10].

-

Sample Preparation: A purified sample of Arabidiol (in the microgram to milligram range) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Experiments:

-

1D NMR: ¹H and ¹³C spectra provide initial information on the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry.

-

-

By combining the data from these advanced analytical techniques, the precise chemical structure, concentration, and biological role of Arabidiol can be thoroughly investigated.

References

- 1. Arabidiol | C30H52O2 | CID 25245907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formation and exudation of non-volatile products of the arabidiol triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arabidopsis proteome and the mass spectral assay library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry imaging of Arabidopsis thaliana with in vivo D2O labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Arabidiol Biosynthesis Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidiol is a triterpenoid natural product synthesized by the model plant Arabidopsis thaliana. Triterpenoids are a large and diverse class of molecules with a wide range of biological activities, making them of significant interest for drug development and other biotechnological applications. This technical guide provides a comprehensive overview of the Arabidiol biosynthesis pathway, including the core enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols for its study.

The Arabidiol Biosynthesis Pathway

The biosynthesis of Arabidiol is a specialized branch of the well-characterized triterpenoid pathway. The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the Arabidiol biosynthesis pathway are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction to form the 30-carbon linear triterpene precursor, squalene. This reaction is catalyzed by squalene synthase.

-

Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase. This epoxidation step is a critical branch point for the synthesis of various triterpenoids.

-

Cyclization to Arabidiol: The final and committing step in Arabidiol biosynthesis is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by the oxidosqualene cyclase, Arabidiol synthase , encoded by the PEN1 (PENTACYCLIC TRITERPENE SYNTHASE 1) gene (At4g15340)[1]. This enzyme facilitates a series of protonation, cyclization, and rearrangement steps to form the pentacyclic triterpene, Arabidiol.

Diagram of the Arabidiol Biosynthesis Pathway

Quantitative Data

Table 1: Gene Expression and Metabolite Accumulation Data

| Gene/Metabolite | Organ/Tissue | Condition | Fold Change/Concentration | Reference |

| PEN1 (Arabidiol synthase) | Roots | Jasmonate Treatment (6h) | ~2-fold induction | [2] |

| Thalianol (related triterpene) | Roots | Jasmonate Treatment (24h) | ~4-fold induction | [2] |

| Triterpene biosynthetic genes | Root tips | Jasmonate Treatment | Strong activation | [3] |

Note: This table summarizes representative data. Absolute concentrations of Arabidiol can vary depending on the Arabidopsis ecotype, developmental stage, and environmental conditions.

Regulation of Arabidiol Biosynthesis

The biosynthesis of Arabidiol is tightly regulated at the transcriptional level, primarily in the roots of Arabidopsis thaliana. The genes involved in this pathway are often organized in biosynthetic gene clusters, which allows for their co-regulation.

Hormonal Regulation

The phytohormone jasmonate (JA) is a key positive regulator of triterpene biosynthesis, including Arabidiol[2][3]. Treatment with jasmonate or its active form, jasmonoyl-isoleucine (JA-Ile), leads to a significant upregulation of the expression of genes within the triterpene biosynthetic gene clusters[2]. This induction is dependent on the core jasmonate signaling components, including COI1[2][4].

Transcriptional Regulation

A complex network of transcription factors orchestrates the jasmonate-responsive expression of Arabidiol biosynthesis genes. This network includes:

-

Basic Helix-Loop-Helix (bHLH) Transcription Factors: Redundant bHLH transcription factors from two distinct clades are essential for the activation of triterpene biosynthesis genes in the outer tissues of the root[2][3].

-

MYC Transcription Factors: MYC2, a well-known transcription factor in the jasmonate signaling pathway, and its homologs are involved in regulating the biosynthesis of various terpenes[5].

-

DOF-type Transcription Factors: Conversely, the DOF-type transcription factor DAG1 acts as a repressor, preventing the expression of triterpene pathway genes in the inner root tissues[2][3].

Diagram of the Regulatory Network of Arabidiol Biosynthesis

Experimental Protocols

Heterologous Expression and Purification of Arabidiol Synthase (PEN1)

This protocol describes the general workflow for producing recombinant Arabidiol synthase for in vitro characterization.

-

Gene Cloning: The full-length coding sequence of PEN1 (At4g15340) is amplified from Arabidopsis thaliana root cDNA and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast). The vector should ideally contain an affinity tag (e.g., 6x-His tag) for purification.

-

Heterologous Expression:

-

E. coli : The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG. Optimal expression conditions (temperature, IPTG concentration, and induction time) need to be determined empirically.

-

Yeast (Saccharomyces cerevisiae): The expression plasmid is transformed into a yeast strain. Expression is typically induced by switching the carbon source from glucose to galactose.

-

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication or French press.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.

Enzyme Assay for Arabidiol Synthase Activity

This protocol provides a general framework for assaying the activity of purified Arabidiol synthase.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-7.5), a divalent cation (e.g., MgCl2), and a reducing agent (e.g., DTT).

-

Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically dissolved in a detergent solution (e.g., Triton X-100) to ensure its solubility in the aqueous reaction buffer.

-

Enzyme Reaction: Add the purified Arabidiol synthase to the pre-warmed reaction mixture. Start the reaction by adding the 2,3-oxidosqualene substrate. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the triterpenoid products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are dried, derivatized (e.g., silylation), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of Arabidiol is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Extraction and Analysis of Arabidiol from Arabidopsis Roots

This protocol outlines the steps for extracting and quantifying Arabidiol from plant tissue.

-

Plant Material: Harvest roots from Arabidopsis thaliana plants grown under desired conditions.

-

Metabolite Extraction:

-

Grind the frozen root tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites with a suitable solvent system, such as methanol or a mixture of methanol, chloroform, and water.

-

-

Hydrolysis (Optional): To analyze total triterpenoid content (including glycosides), an acid hydrolysis step can be included to cleave off sugar moieties.

-

Derivatization: The extracted triterpenoids are derivatized to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: The derivatized samples are analyzed by GC-MS. Arabidiol is identified and quantified based on its retention time and mass spectral fragmentation pattern, often using a known amount of an internal standard for accurate quantification.

Diagram of the Experimental Workflow for Arabidiol Analysis

Conclusion

The Arabidiol biosynthesis pathway in Arabidopsis thaliana represents a well-defined branch of triterpenoid metabolism that is subject to intricate transcriptional regulation, primarily by the jasmonate signaling pathway in the roots. While significant progress has been made in elucidating the key enzymes and regulatory factors, further research is needed to fully characterize the enzymatic properties of Arabidiol synthase and to obtain a more comprehensive quantitative understanding of the pathway's dynamics. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate this fascinating pathway and explore the potential of Arabidiol and other triterpenoids in various applications.

References

- 1. PEN1 pentacyclic triterpene synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Analysis of Arabidiol from Plant Roots

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabidiol, a triterpenoid found in the roots of Arabidopsis thaliana, has garnered significant interest for its role in plant defense mechanisms. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of arabidiol. It details the biosynthetic pathway, experimental protocols for extraction and purification, and methods for structural elucidation. Furthermore, this document summarizes the quantitative data available on arabidiol and explores its biological activity, particularly its role in protecting against soil-borne pathogens. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug development.

Introduction

Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In plants, they play crucial roles in growth, development, and defense against biotic and abiotic stresses. Arabidiol is a tricyclic triterpene diol produced in the roots of the model plant Arabidopsis thaliana. Its biosynthesis is a part of the plant's specialized metabolism and is implicated in the defense against pathogens.[1] The discovery and characterization of arabidiol have provided valuable insights into the complex chemical interactions occurring in the rhizosphere.

Discovery and Biosynthesis

The identification of arabidiol is linked to the broader investigation of triterpene biosynthesis in Arabidopsis thaliana. While a singular "discovery" paper is not readily identifiable, its characterization emerged from studies on the functional genomics of terpene synthases. The biosynthesis of arabidiol begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely arabidiol synthase.

The biosynthetic pathway leading to arabidiol is a branch of the isoprenoid pathway. The key steps are outlined below:

-

Formation of 2,3-Oxidosqualene: The pathway originates from the mevalonate (MVA) pathway in the cytosol, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene. Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.

-

Cyclization to Arabidiol: The dedicated enzyme, arabidiol synthase, catalyzes the intricate cyclization of 2,3-oxidosqualene to form the characteristic tricyclic structure of arabidiol.

The production of arabidiol in Arabidopsis roots is significantly induced in response to biotic stress, particularly infection by the oomycete pathogen Pythium irregulare.[1] This induction is mediated by the jasmonic acid (JA) signaling pathway, a key hormonal pathway in plant defense.

References

The Occurrence and Biosynthesis of Arabidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidiol is a triterpenoid secondary metabolite primarily found in the roots of the model plant species Arabidopsis thaliana. This compound plays a significant role in the plant's defense mechanisms, particularly against soil-borne pathogens. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for arabidiol, tailored for researchers in plant science and drug discovery.

Natural Sources and Occurrence

The primary and most well-documented natural source of arabidiol is the root system of Arabidopsis thaliana. Its presence is a key component of the plant's chemical defense arsenal. The production of arabidiol is not uniform across all plant tissues and is significantly influenced by environmental stressors, particularly pathogen attack.

Quantitative Data on Arabidiol and its Derivatives

| Compound | Plant/Accession | Condition | Relative Abundance/Detection | Citation |

| Arabidiol | Arabidopsis thaliana (Col-0) | Standard Growth | Detected in roots | [1] |

| Apo-arabidiol | Arabidopsis thaliana (Col-0) | Jasmonate Treatment (24h) | Not detected in root tissue | [1] |

| Putative Arabidiol Derivative (D-R) | Arabidopsis thaliana (Col-0) | Jasmonate Treatment (24h) | Detected in root tissue | [1] |

| Putative Arabidiol Derivative (D-R) | cyp705a1-1 mutant | Jasmonate Treatment (24h) | Not detected in root tissue | [1] |

Biosynthesis and Degradation of Arabidiol

The biosynthesis of arabidiol is a branch of the extensive triterpenoid pathway. The pathway is initiated from the precursor (S)-2,3-epoxysqualene. In response to pathogen infection, arabidiol is then enzymatically degraded into various bioactive compounds.

Arabidiol Biosynthesis and Degradation Pathway

Caption: Biosynthesis of arabidiol from squalene and its subsequent degradation upon pathogen infection.

Role in Plant Defense: The Jasmonate Signaling Pathway

The production and metabolism of arabidiol are intricately linked to the plant's defense signaling network, primarily regulated by the phytohormone jasmonic acid (JA). Infection by the oomycete pathogen Pythium irregulare triggers the jasmonate signaling cascade, leading to the expression of defense-related genes, including those involved in arabidiol metabolism.[2][3]

Jasmonate Signaling Pathway in Response to Pythium Infection

Caption: Jasmonate signaling cascade initiated by Pythium irregulare leading to defense gene expression.

Experimental Protocols

Extraction of Arabidiol and its Derivatives from Arabidopsis Roots

This protocol is adapted from methodologies described for the analysis of triterpenoids and other secondary metabolites from plant tissues.[4][5]

Materials:

-

Arabidopsis thaliana root tissue (fresh or frozen)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Derivatization reagents (e.g., BSTFA with 1% TMCS)

Procedure:

-

Sample Preparation: Harvest Arabidopsis roots and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add ethyl acetate to the tube (e.g., 5 mL per gram of tissue).

-

Vortex thoroughly and then sonicate for 15-20 minutes in a sonication bath.

-

Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the plant debris.

-

-

Solvent Removal:

-

Carefully transfer the supernatant to a clean round-bottom flask.

-

Repeat the extraction process on the pellet two more times, pooling the supernatants.

-

Dry the pooled supernatant over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Derivatization (for GC-MS analysis):

-

Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine or ethyl acetate).

-

Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of arabidiol to their trimethylsilyl (TMS) ethers, increasing their volatility for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Arabidiol

The following is a general GC-MS protocol for the analysis of derivatized triterpenoids. Specific parameters may need to be optimized for the instrument in use.[6][7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for triterpenoid analysis (e.g., HP-5MS, DB-5MS).

GC Conditions:

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Transfer Line Temperature: 280-300°C

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: m/z 50-650

-

Solvent Delay: 5-7 minutes

Data Analysis:

-

Identification of arabidiol and its derivatives is based on the comparison of their retention times and mass spectra with those of authentic standards, if available, or with published mass spectral data.

-

Quantification can be performed by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated from a standard of known concentration.

Conclusion

Arabidiol, a triterpenoid found in the roots of Arabidopsis thaliana, is a key player in the plant's defense against pathogens like Pythium irregulare. Its biosynthesis and degradation are tightly regulated by the jasmonate signaling pathway. While quantitative data on its absolute concentration remains to be fully elucidated, the methodologies for its extraction and analysis are well-established. Further research into the quantitative aspects of arabidiol production and its bioactivity holds promise for the development of novel plant protectants and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate signaling mutants of Arabidopsis are susceptible to the soil fungus Pythium irregulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 5. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Role of Arabidiol in Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triterpenoids are a vast and diverse class of specialized metabolites in plants, playing crucial roles in growth, development, and defense against biotic and abiotic stresses. Within this class, the tricyclic triterpene diol, Arabidiol, has emerged as a key player in the root defense system of the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the biosynthesis of Arabidiol, its signaling pathways, and its specific role in defending against pathogens. We present quantitative data on its production and efficacy, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows to facilitate a deeper understanding and further research in this area.

Introduction to Arabidiol and Triterpenoid Defense

Plants produce an extensive array of secondary metabolites, with over 20,000 different triterpenoids identified to date.[1] These compounds are synthesized via the isoprenoid pathway and serve functions ranging from structural roles in membranes to acting as hormones and defense compounds.[2] Triterpenoids like Arabidiol are non-volatile and are often stored in plant tissues, acting as a chemical barrier against invading organisms.[3]

Arabidiol is a triterpenoid produced in the roots of Arabidopsis thaliana. Its biosynthetic pathway and its subsequent enzymatic breakdown are critical components of the plant's defense response, particularly against soil-borne pathogens.[3] Research has demonstrated that both the volatile and non-volatile breakdown products of Arabidiol contribute significantly to resistance, highlighting a multi-faceted defense mechanism originating from a single precursor molecule.[3]

The Arabidiol Biosynthesis Pathway

The biosynthesis of triterpenoids, including Arabidiol, is a complex process that begins with the cyclization of (S)-2,3-oxidosqualene.[2][4] This precursor is synthesized from isoprene units generated through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[2][5]

The key steps are as follows:

-

Formation of (S)-2,3-oxidosqualene: Two molecules of farnesyl pyrophosphate (FPP) are joined to form squalene, which is then oxidized by squalene monooxygenase to yield (S)-2,3-epoxysqualene.[4]

-

Cyclization: The crucial cyclization step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of Arabidiol, (S)-2,3-oxidosqualene interacts with Arabidiol synthase, which facilitates the addition of a water molecule and the formation of the characteristic tricyclic structure of Arabidiol.[4]

The genes responsible for the synthesis of Arabidiol and other related triterpenoids, such as Thalianol and Marneral, are often located in metabolic gene clusters, allowing for coordinated expression in specific tissues, such as the epidermal and cortex cell layers of the root.[2][3]

Arabidiol's Role in Defense Against Pathogens

The primary documented role of Arabidiol is in the defense of Arabidopsis roots against the oomycete pathogen Pythium irregulare.[3] This defense is not mediated by Arabidiol directly but by its breakdown products, which are generated upon pathogen attack.

Upon infection, Arabidiol is cleaved into two key compounds:

-

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile C11 homoterpene.

-

Apo-arabidiol: A non-volatile C19 ketone.[3]

This degradation pathway has been implicated in conferring resistance, as Arabidopsis mutants unable to synthesize or break down Arabidiol show increased susceptibility to Pythium infection.[3]

The Volatile Defense: DMNT

The volatile compound DMNT appears to play a role in the early stages of defense against Pythium. Studies have suggested that at low concentrations, DMNT can reduce the germination rates of oospores and slow the growth of the pathogen.[3] Volatile compounds like DMNT can diffuse through the soil, creating a protective zone around the root and acting as a first line of defense.

The Non-Volatile Defense: Apo-arabidiol and its Derivatives

The non-volatile breakdown product, apo-arabidiol, is not detectable in vivo, suggesting it is rapidly converted into other derivatives.[3] These derivatives undergo further enzymatic modifications, including epimerization and acylation, and are then partially exuded from the root into the rhizosphere.[3] This exudation of potent antifungal triterpenoid derivatives is a known defense strategy in plants, suggesting these compounds act directly against the pathogen in the soil.[3]

Signaling and Regulation of Arabidiol-Mediated Defense

Plant defense responses are tightly regulated by complex signaling networks, primarily involving the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[6] The defense against necrotrophic pathogens like Pythium and responses to wounding are typically mediated by the JA and ET pathways.[6]

While the specific signaling cascade for Arabidiol is still under investigation, the involvement of JA is strongly suggested. Pathogen attack or wounding triggers a signaling cascade that leads to the synthesis of JA. This hormone then activates transcription factors that upregulate the expression of defense-related genes, including those in the triterpenoid biosynthetic gene clusters. The subsequent production and breakdown of Arabidiol upon infection point to a finely tuned, inducible defense mechanism.

Quantitative Data on Arabidiol and its Derivatives

Quantitative analysis is essential for understanding the ecological relevance of defense compounds. While specific concentrations of Arabidiol in response to various stress levels are an active area of research, studies on related triterpenoids and defense volatiles provide a framework for expected values.

| Compound Class | Plant / Condition | Typical Concentration / Emission Rate | Effect | Reference |

| Triterpenoids | Arabidopsis thaliana oilseed (engineered) | >1000 µg/g seed | Accumulation in engineered lines demonstrates high production capacity. | [5] |

| Induced Volatiles (general) | Plants under biotic stress | Varies from ng to µg per g fresh weight per hour | Emission rates scale quantitatively with the severity of the stress. | [7] |

| Jasmonic Acid (signaling molecule) | Arabidopsis thaliana leaves | Basal: 10-40 ng/g FW; Induced: >40-fold increase | Rapid accumulation within minutes of wounding to initiate defense. | [8] |

Note: Specific quantitative data for Arabidiol and its direct breakdown products in response to pathogen load are not yet widely published and represent a key area for future investigation.

Experimental Protocols

Extraction and Quantification of Arabidiol from Root Tissue

This protocol outlines a general method for the extraction and analysis of triterpenoids like Arabidiol from Arabidopsis roots, adapted from standard procedures.[9][10][11]

Methodology:

-

Sample Preparation: Harvest root tissue from control and pathogen-treated Arabidopsis plants. Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a suitable organic solvent, such as 80% methanol or ethyl acetate, at a ratio of 10:1 (v/w).[9] Vortex thoroughly and incubate (e.g., for 1 hour at room temperature with shaking).

-

Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes) to pellet cell debris.

-

Concentration: Carefully transfer the supernatant to a new tube and evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen gas.

-

Analysis: Reconstitute the dried extract in a precise volume of solvent (e.g., 100 µL of methanol). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Quantification: Identify Arabidiol based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standard.

Pathogen Growth Inhibition Bioassay

This protocol describes an in vitro assay to test the effect of Arabidiol or its derivatives on the growth of a pathogen like Pythium.[12]

Methodology:

-

Prepare Pathogen Culture: Grow Pythium irregulare on a suitable solid medium (e.g., potato dextrose agar, PDA) until the mycelium covers the plate.

-

Prepare Test Plates: Create a new set of PDA plates amended with the test compound (e.g., purified Arabidiol, DMNT, or apo-arabidiol derivatives) at various concentrations (e.g., 0, 10, 50, 100 µM). A solvent control (e.g., DMSO or ethanol) must be included.

-

Inoculation: Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of the actively growing pathogen culture and place it in the center of each test plate.

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C).

-

Data Collection: Measure the diameter of the mycelial colony daily for several days.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. This data can be used to determine key metrics like the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

Arabidiol is a clear example of a specialized metabolite with a sophisticated, dual-action role in plant defense. Its degradation into both volatile and non-volatile compounds provides the plant with a multi-layered defense system against soil-borne pathogens. For researchers, this pathway offers a fascinating model to study the evolution of metabolic gene clusters and the regulation of inducible chemical defenses. For drug development, the antifungal properties of Arabidiol's derivatives could inspire the development of novel crop protection agents.

Future research should focus on:

-

Elucidating the complete signaling pathway that regulates the Arabidiol gene cluster.

-

Identifying the specific enzymes responsible for the cleavage of Arabidiol and the subsequent modification of apo-arabidiol.

-

Quantifying the in-planta concentrations of Arabidiol and its derivatives in response to varying pathogen pressures.

-

Investigating the potential role of Arabidiol in defense against other soil-borne pathogens and insect herbivores.

A deeper understanding of the Arabidiol pathway will not only advance our fundamental knowledge of plant-microbe interactions but may also provide new avenues for enhancing crop resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 3. Formation and exudation of non-volatile products of the arabidiol triterpenoid degradation pathway in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Engineering triterpene metabolism in the oilseed of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]

- 8. Plant Defense against Insect Herbivores [mdpi.com]

- 9. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Assessing performance of simplified bioassays for soil-borne pathogens in smallholder systems of western Kenya [frontiersin.org]

The Role of Arabidiol as a Secondary Metabolite in Arabidopsis thaliana: A Technical Guide for Researchers

For correspondence: Not applicable

Abstract

Arabidopsis thaliana, the model organism for plant biology, produces a diverse array of secondary metabolites that play crucial roles in its interaction with the environment. Among these, the triterpenoid Arabidiol has emerged as a key player in the defense of roots against pathogenic microbes. This technical guide provides an in-depth overview of Arabidiol, from its biosynthesis and regulation to its function in plant defense. We present detailed experimental protocols for the extraction, derivatization, and analysis of Arabidiol and its derivatives, as well as quantitative data from various studies. Furthermore, we visualize the intricate signaling and biosynthetic pathways using the DOT language to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Secondary metabolites are a vast and diverse group of organic compounds produced by plants that are not directly involved in their normal growth, development, or reproduction. Instead, they often mediate interactions with the environment, providing defense against herbivores, pathogens, and abiotic stresses, or attracting pollinators and symbiotic organisms.[1] Triterpenoids, a class of secondary metabolites derived from the C30 precursor 2,3-oxidosqualene, are widely distributed in the plant kingdom and exhibit a remarkable range of biological activities.[2]

In Arabidopsis thaliana, the study of triterpenoid biosynthesis has revealed a fascinating and complex metabolic network. One such triterpenoid, Arabidiol, a tricyclic diol, is predominantly synthesized in the roots and has been identified as a critical component of the plant's defense arsenal.[3] This guide will delve into the current understanding of Arabidiol's role as a secondary metabolite in Arabidopsis, providing the necessary technical details for its study.

Arabidiol Biosynthesis

The biosynthesis of Arabidiol is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) pathway in the cytosol.

From Mevalonate to 2,3-Oxidosqualene

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme in the pathway.[2] Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to IPP, which can be isomerized to DMAPP.

Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP) by FPP synthase.[4] Squalene synthase then catalyzes the head-to-head condensation of two molecules of FPP to produce the C30 hydrocarbon squalene.[5] Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.

Cyclization of 2,3-Oxidosqualene to Arabidiol

The cyclization of 2,3-oxidosqualene is the committed step in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Arabidopsis thaliana, the gene At4g15340, also known as PEN1 (PENTACYCLIC TRITERPENE SYNTHASE 1), encodes the oxidosqualene cyclase responsible for the synthesis of Arabidiol.[3] When expressed in yeast, this enzyme catalyzes the production of the tricyclic triterpene Arabidiol.[3]

The genes involved in the biosynthesis of specialized metabolites in plants are often organized in biosynthetic gene clusters. The gene encoding Arabidiol synthase is part of such a cluster, which allows for the coordinated regulation of the pathway.[6]

Figure 1: Simplified biosynthetic pathway of Arabidiol in Arabidopsis thaliana.

Role of Arabidiol in Plant Defense

Arabidiol plays a pivotal role in the defense of Arabidopsis roots against the oomycete pathogen Pythium irregulare.[7] The defense mechanism is not mediated by Arabidiol directly but rather by its breakdown products, which are generated upon pathogen challenge. This response is tightly regulated by the jasmonate signaling pathway.

The Jasmonate Signaling Pathway in Defense Activation

The plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense responses against necrotrophic pathogens and chewing insects.[8][9] Upon pathogen perception, JA levels rise, leading to the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[10] This interaction targets the JAZ protein for degradation by the 26S proteasome, thereby releasing the transcription factor MYC2. Activated MYC2 then induces the expression of a suite of defense-related genes, including those involved in the Arabidiol defense pathway.[10][11]

Degradation of Arabidiol into Defense Compounds

In response to Pythium infection, the expression of the cytochrome P450 monooxygenase CYP705A1 (At4g15330) is induced in a jasmonate-dependent manner.[12] The CYP705A1 enzyme catalyzes the oxidative cleavage of the side chain of Arabidiol, yielding two main products:

-

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A volatile C11 homoterpene.[12]

-

Apo-arabidiol: A non-volatile C19 ketone.

Both DMNT and apo-arabidiol appear to contribute to the resistance against Pythium. Furthermore, apo-arabidiol can be further modified, for example, by acetylation, to generate a wider range of potential defense compounds.

Figure 2: Signaling pathway of Arabidiol-mediated defense in Arabidopsis roots.

Quantitative Data on Arabidiol and its Derivatives

The following tables summarize the available quantitative data on Arabidiol and its derivatives in Arabidopsis thaliana. The data is compiled from various studies and presented for easy comparison.

Table 1: Arabidiol and Apo-arabidiol levels in wild-type and mutant Arabidopsis roots.

| Genotype | Treatment | Compound | Concentration (relative units) |

| Wild-type (Col-0) | Mock | Arabidiol | +++ |

| Wild-type (Col-0) | Mock | Apo-arabidiol | - |

| cyp705a1 mutant | Mock | Arabidiol | +++ |

| cyp705a1 mutant | Mock | Apo-arabidiol | - |

| Wild-type (Col-0) | Jasmonate | Arabidiol | +++ |

| Wild-type (Col-0) | Jasmonate | Apo-arabidiol | ++ |

| cyp705a1 mutant | Jasmonate | Arabidiol | +++ |

| cyp705a1 mutant | Jasmonate | Apo-arabidiol | - |

-

Note: +++ indicates high levels, ++ indicates moderate levels, and - indicates not detected. Data is synthesized from chromatograms presented in the literature.[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Arabidiol.

Protocol for Triterpenoid Extraction from Arabidopsis Roots

-

Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under sterile conditions.

-

Harvesting: After the desired growth period (e.g., 2-3 weeks), carefully remove the seedlings from the agar plates and excise the roots.

-

Extraction:

-

Freeze the root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass vial and add ethyl acetate (e.g., 1 mL per 100 mg of tissue).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture for 15 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a new glass vial.

-

-

Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

-

Resuspension: Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of pyridine) for derivatization.

Protocol for Derivatization of Triterpenoids for GC-MS Analysis

Triterpenoids like Arabidiol contain hydroxyl groups that make them polar and non-volatile, which is not ideal for Gas Chromatography (GC) analysis. Derivatization with a silylating agent replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing their volatility and thermal stability.[14]

-

Reagents:

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]

-

-

Procedure:

-

To the resuspended triterpenoid extract in pyridine, add an equal volume of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex briefly.

-

Incubate the reaction mixture at 70°C for 30-60 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

Protocol for GC-MS Analysis of Derivatized Triterpenoids

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-650.

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the Arabidiol pathway.

Figure 3: A typical experimental workflow for studying the Arabidiol pathway.

Figure 4: Logical workflow for the discovery and validation of genes in the Arabidiol pathway.

Conclusion and Future Perspectives

Arabidiol and its degradation products represent a sophisticated and effective defense mechanism in the roots of Arabidopsis thaliana. The elucidation of its biosynthetic and signaling pathways has provided valuable insights into the complex world of plant secondary metabolism and its role in plant-microbe interactions. The detailed protocols and workflows presented in this guide are intended to facilitate further research in this exciting area.

Future research could focus on several key aspects:

-

Identification of the complete set of enzymes involved in the modification of apo-arabidiol.

-

Elucidation of the specific transcription factors that directly regulate the expression of the Arabidiol biosynthetic and degradative genes.

-

Investigation of the biological activity of the various Arabidiol derivatives against a broader range of pathogens.

-

Exploring the potential for engineering the Arabidiol pathway in crop plants to enhance their resistance to root diseases.

By continuing to unravel the intricacies of the Arabidiol pathway, we can not only deepen our fundamental understanding of plant biology but also pave the way for novel strategies in agriculture and drug development.

References

- 1. jetir.org [jetir.org]

- 2. Terpene Specialized Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEN1 pentacyclic triterpene synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The Arabidopsis thaliana FPP synthase isozymes have overlapping and specific functions in isoprenoid biosynthesis, and complete loss of FPP synthase activity causes early developmental arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis thaliana contains a single gene encoding squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of metabolic gene clusters in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Triterpenoids in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoids, a diverse class of secondary metabolites, are integral to the plant's defense arsenal against a wide array of pathogens. This technical guide delves into the multifaceted functions of triterpenoids in plant-pathogen interactions, providing a comprehensive overview of their direct antimicrobial activities, their role in signaling and induction of defense responses, and the intricate biosynthetic pathways that govern their production. This document summarizes quantitative data on the efficacy of various triterpenoids, details key experimental methodologies, and visualizes complex signaling and experimental workflows to serve as a valuable resource for researchers in plant biology, phytopathology, and natural product-based drug discovery.

Introduction: Triterpenoids as Plant Defense Compounds

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to combat invading pathogens. Among the vast array of secondary metabolites, triterpenoids play a crucial role in this defense. These complex molecules, derived from the 30-carbon precursor 2,3-oxidosqualene, exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Triterpenoids can act as pre-formed barriers (phytoanticipins) or be synthesized de novo in response to pathogen attack (phytoalexins).[2] Their mechanism of action often involves disruption of fungal membranes by complexing with sterols, leading to cell lysis.[3] Beyond direct antimicrobial action, triterpenoids can also function as signaling molecules, modulating the plant's innate immune system to mount a more robust defense response.[4]

Direct Antimicrobial Activity of Triterpenoids

A primary function of triterpenoids in plant defense is their ability to directly inhibit the growth of pathogenic microorganisms. This has been demonstrated for a variety of triterpenoids against a broad spectrum of plant pathogens.

Quantitative Antimicrobial Data

The efficacy of triterpenoids as antimicrobial agents is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and/or half-maximal inhibitory concentration (IC50). The following tables summarize the reported antimicrobial activities of several key triterpenoids against various pathogens.

| Triterpenoid | Pathogen | Activity Type | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Avenacin A-1 | Gaeumannomyces graminis var. tritici | Antifungal | - | - | [5][6] |

| Betulinic Acid | Staphylococcus aureus | Antibacterial | 561 µM | - | [7] |

| Escherichia coli | Antibacterial | 561 µM | - | [7] | |

| Candida albicans | Antifungal | 512 | - | [8] | |

| Aspergillus fumigatus | Antifungal | 16 | - | [8] | |

| Fusarium solani | Antifungal | >2000 | - | [8] | |

| Oleanolic Acid | Staphylococcus aureus | Antibacterial | - | 13.07 | [9] |

| Bacillus thuringiensis | Antibacterial | 62.5 | - | [10] | |

| Escherichia coli | Antibacterial | 31.2 | - | [10] | |

| Candida albicans | Antifungal | - | - | [11] | |

| Ursolic Acid | Streptococcus mutans | Antibacterial | - | - | [12] |

| Leishmania (L.) amazonensis | Antiprotozoal | - | 5 | [12] | |

| Friedelin | Trichophyton rubrum | Antifungal | 62.5 | - | [13] |

| Curvularia lunata | Antifungal | 62.5 | - | [13] | |

| Phlomispentaol A | Phytophthora cinnamomi | Anti-oomycete | 150 > MIC > 2.34 | - | [14] |

Table 1: Antimicrobial Activity of Selected Triterpenoids. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are presented. Note that some data may be against human pathogens, which can be indicative of broader antimicrobial activity.

Triterpenoid Biosynthesis and its Regulation in Defense

The production of triterpenoids is a complex process involving multiple enzymatic steps and is tightly regulated, particularly in response to pathogen attack. The biosynthesis of these defense compounds is often orchestrated by the activation of specific gene clusters.

The Thalianol and Marneral Gene Clusters in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, two key gene clusters responsible for the biosynthesis of the triterpenoids thalianol and marneral have been identified.[15][16] The expression of these clusters is predominantly root-specific and is induced upon pathogen challenge, suggesting a crucial role in root defense.[17][18] The regulation of these gene clusters is complex and involves epigenetic mechanisms, including histone modifications.[1][19] For instance, the repressive histone mark H3K27me3 is associated with the silencing of these clusters in non-expressing tissues, while their activation in roots is linked to the activity of chromatin remodeling proteins like PICKLE (PKL).[1][4]

Signaling Pathways Regulating Triterpenoid Biosynthesis

The induction of triterpenoid biosynthesis in response to pathogen attack is mediated by a complex signaling network involving plant hormones, primarily salicylic acid (SA) and jasmonic acid (JA).[20]

-

Jasmonic Acid (JA) Signaling: JA and its derivatives are key signaling molecules in response to necrotrophic pathogens and herbivory.[21] The JA signaling pathway activates the expression of various transcription factors, including MYC2 and members of the WRKY and AP2/ERF families, which in turn bind to the promoters of triterpenoid biosynthetic genes, leading to their upregulation.[10][22][23][24][25] For example, the transcription factor PqWRKY1 in Panax quinquefolius positively regulates the biosynthesis of ginsenosides, a class of triterpenoids.[10][25]

-

Salicylic Acid (SA) Signaling: SA is a central player in the defense against biotrophic and hemibiotrophic pathogens.[12][26] While often acting antagonistically to the JA pathway, SA can also synergistically regulate the expression of certain defense genes.[27] SA signaling can influence triterpenoid biosynthesis, although the specific mechanisms are still being elucidated.[28][15][29]

-

Crosstalk between SA and JA: The interaction between the SA and JA signaling pathways is a critical determinant of the plant's defense response.[20] Generally, SA and JA pathways are mutually antagonistic, allowing the plant to fine-tune its defense strategy against pathogens with different lifestyles.[26] This crosstalk is mediated by key regulatory proteins such as NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and various WRKY transcription factors, which act as nodes of convergence for the two pathways.[21]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of triterpenoid biosynthesis in response to pathogen attack.

Figure 1: Simplified signaling pathway for pathogen-induced triterpenoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of triterpenoids in plant-pathogen interactions.

Extraction and Purification of Triterpenoids

Protocol 1: Ultrasonic-Assisted Extraction [27]

-

Sample Preparation: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction:

-

Mix the powdered plant material with an appropriate solvent. A 71% ethanol solution is often effective.[27] The solid-to-liquid ratio should be optimized, for example, 1:10 (g/mL).[27]

-

Place the mixture in an ultrasonic bath.

-

Perform the extraction under optimized conditions. For example, a temperature of 30°C for 45 minutes with an ultrasonic power of 160 W has been reported to be effective for loquat peel.[27]

-

-

Separation: Centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes) to separate the supernatant containing the triterpenoids from the solid plant residue.

-

Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification [22][29]

-

Sample Preparation: Dissolve the crude triterpenoid extract in a suitable solvent, such as methanol or the initial mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[22]

-

Chromatographic Conditions:

-

Column: A C18 or C30 reversed-phase column is commonly used for triterpenoid separation. C30 columns can offer superior selectivity for isomeric triterpenoids.[22]

-

Mobile Phase: A gradient of acetonitrile and water, or methanol and water, is often employed. The mobile phase composition should be optimized for the specific triterpenoids of interest.[22]

-

Detection: Use a Photo Diode Array (PDA) detector. Triterpenoids typically have weak UV absorbance and are best detected at low wavelengths, such as 205-210 nm.[22]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

Structural Elucidation of Triterpenoids

Protocol 3: NMR and Mass Spectrometry Analysis [23][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified triterpenoid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Analyze the spectral data to determine the carbon skeleton, the positions and stereochemistry of substituents (e.g., hydroxyl, acetyl groups), and the nature and linkage of any sugar moieties in the case of saponins.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-MS or FAB-MS, to determine the exact molecular weight and elemental composition.

-

Acquire tandem mass spectrometry (MS/MS) data to obtain fragmentation patterns, which can provide further structural information, particularly regarding the sequence of sugar units in saponins.

-

Bioassays for Antimicrobial Activity

Protocol 4: Broth Microdilution Assay for MIC Determination [9][13]

-

Pathogen Culture: Grow the target fungal or bacterial pathogen in a suitable liquid medium to obtain a standardized inoculum.

-

Serial Dilutions: Prepare a series of twofold dilutions of the purified triterpenoid in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the pathogen to each well of the microtiter plate.

-

Incubation: Incubate the plate under optimal growth conditions for the pathogen (e.g., 25-30°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the triterpenoid that completely inhibits the visible growth of the pathogen. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualization of Experimental Workflow

The following diagram outlines a general experimental workflow for the investigation of triterpenoids in plant-pathogen interactions.

Figure 2: General experimental workflow for triterpenoid research.

Conclusion and Future Perspectives

Triterpenoids represent a vast and structurally diverse group of plant natural products with significant roles in mediating interactions with pathogens. Their direct antimicrobial activities and their function in modulating plant defense signaling pathways underscore their importance in plant immunity. The elucidation of their biosynthetic pathways and the regulatory networks that control their production opens up new avenues for enhancing disease resistance in crops through metabolic engineering and synthetic biology approaches. For drug development professionals, plant-derived triterpenoids offer a rich source of lead compounds for the development of novel antimicrobial agents. Future research should focus on further unraveling the intricate signaling networks that govern triterpenoid biosynthesis, identifying the specific molecular targets of these compounds in pathogenic organisms, and exploring their synergistic effects with other defense molecules and conventional antimicrobial agents. A deeper understanding of the ecological roles of triterpenoids will not only advance our knowledge of plant-pathogen co-evolution but also provide innovative strategies for sustainable agriculture and the development of new therapeutic agents.

References

- 1. Delineation of metabolic gene clusters in plant genomes by chromatin signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synergistic interaction of amphotericin B and betulinic acid against clinically important fungi: evidence from in vitro and in silico techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Characterization, and Avenacin Sensitivity of a Diverse Collection of Cereal-Root-Colonizing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An oat species lacking avenacin is susceptible to infection by Gaeumannomyces graminis var. tritici [agris.fao.org]

- 7. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antifungal activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal activity of triterpenoid isolated from Azima tetracantha leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antifungal activity of triterpenoid saponins. | Semantic Scholar [semanticscholar.org]

- 17. Regulation of metabolic gene clusters in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Active and repressed biosynthetic gene clusters have spatially distinct chromosome states - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formation of plant metabolic gene clusters within dynamic chromosomal regions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. Frontiers | Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens [frontiersin.org]

- 22. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Transcriptome-wide identification of WRKY transcription factors and their expression profiles in response to methyl jasmonate in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]

- 27. portlandpress.com [portlandpress.com]

- 28. researchgate.net [researchgate.net]

- 29. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arabidiol and Its Derivatives: Biosynthesis, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabidiol, a tricyclic triterpene diol found in the roots of Arabidopsis thaliana, is a key player in the plant's defense mechanisms against soil-borne pathogens. This technical guide provides a comprehensive overview of Arabidiol and its known derivatives, focusing on their biosynthesis, chemical structures, and biological activities within the context of plant health. Detailed methodologies for the extraction, analysis, and induction of these compounds are presented, alongside diagrams of the relevant biochemical and signaling pathways. While the current body of research primarily highlights the role of these compounds in plant defense, the unique chemical scaffolds of Arabidiol and its derivatives may offer a foundation for future investigations in medicinal chemistry and drug development.

Introduction to Arabidiol and its Derivatives

Arabidiol is a specialized metabolite produced in the roots of the model plant organism, Arabidopsis thaliana.[1] As a triterpenoid, it belongs to a large and diverse class of natural products with a wide range of biological activities. The primary known function of Arabidiol and its derivatives is to protect the plant from biotic stress, particularly from infection by oomycete pathogens such as Pythium irregulare.[1]

Upon pathogen attack or induction by the plant hormone jasmonic acid, the Arabidiol biosynthetic pathway is activated.[1] Arabidiol itself can be further metabolized into a series of derivatives, creating a localized chemical defense system in the plant's roots. This guide will explore the key molecules in this pathway, their formation, and the current understanding of their biological significance.

Chemical Structures and Properties

The core structure of Arabidiol is a perhydro-1H-cyclopenta[a]naphthalene ring system. The known derivatives are formed through oxidative cleavage, acetylation, and acylation of the parent molecule.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Known Function |

| Arabidiol | C30H52O2 | 444.7 | Tricyclic triterpene diol | Precursor in the defense pathway |

| Apo-arabidiol | C19H32O | 276.5 | 19-carbon ketone | Non-volatile defense compound |

| α-14-acetyl-apo-arabidiol | C21H34O2 | 318.5 | Acetylated derivative of apo-arabidiol | Potential defense molecule in the rhizosphere |

| Arabidin | Not specified | Not specified | Acylated derivative of Arabidiol | Putative role in plant defense |

Biosynthesis and Degradation of Arabidiol

The production and modification of Arabidiol involve a series of enzymatic steps localized in the roots of Arabidopsis thaliana.

Biosynthesis of Arabidiol

Arabidiol is synthesized from (S)-2,3-epoxysqualene, a common precursor for triterpenoid biosynthesis. The key enzyme in this process is Arabidiol synthase .

Degradation and Derivatization of Arabidiol

In response to biotic stress, Arabidiol is catabolized into both volatile and non-volatile defense compounds. This process is initiated by the cytochrome P450 monooxygenase CYP705A1 .

Signaling Pathway: Jasmonate Induction

The biosynthesis of Arabidiol and its derivatives is tightly regulated and can be induced by the plant hormone jasmonic acid (JA). This signaling cascade is a crucial part of the plant's induced systemic resistance.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the analysis of triterpenoids and the induction of their biosynthesis in Arabidopsis thaliana.

Jasmonic Acid Treatment of Arabidopsis Roots

This protocol describes the induction of the Arabidiol pathway using exogenous jasmonic acid.

-

Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings grown hydroponically or on solid medium for 2-3 weeks.

-

Treatment Solution: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. Dilute the stock solution in liquid plant growth medium to a final concentration of 50-100 µM. An equivalent concentration of ethanol should be used as a control.

-

Induction: For hydroponically grown plants, replace the growth medium with the MeJA-containing medium. For plants on solid medium, carefully overlay the medium with the MeJA solution.

-

Incubation: Incubate the treated plants for 12-24 hours under standard growth conditions.

-

Harvesting: After the incubation period, carefully harvest the root tissue, gently blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.

Extraction of Arabidiol and its Derivatives from Root Tissue

This protocol outlines a general procedure for the extraction of triterpenoids from plant material.

-

Sample Preparation: Grind the frozen root tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extraction Solvent: Use ethyl acetate for the extraction of Arabidiol and its less polar derivatives.

-

Extraction Procedure: a. Add 10 mL of ethyl acetate per 1 gram of powdered root tissue. b. Vortex thoroughly and sonicate for 15-20 minutes. c. Centrifuge at 4,000 x g for 10 minutes to pellet the plant debris. d. Carefully transfer the supernatant to a new tube. e. Repeat the extraction of the pellet two more times with fresh ethyl acetate. f. Pool the supernatants.

-

Concentration: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Re-dissolve the dried extract in a known volume of ethyl acetate or methanol for subsequent analysis.

GC-MS Analysis of Arabidiol and Derivatives

Due to the low volatility of triterpenoids, a derivatization step is typically required before GC-MS analysis.

-

Derivatization Reagent: A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Derivatization Protocol: a. Transfer an aliquot of the reconstituted extract to a GC vial and evaporate to complete dryness. b. Add 50-100 µL of the derivatization reagent to the dried extract. c. Cap the vial tightly and heat at 60-70°C for 30-60 minutes. d. Cool the vial to room temperature before injection.

-

GC-MS Conditions (Example):

-

Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode, 280°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.

-

-

Data Analysis: Identification of Arabidiol and its derivatives is based on comparison of retention times and mass spectra with authentic standards, if available, or by interpretation of fragmentation patterns.

Biological Activity

The known biological activity of Arabidiol and its derivatives is currently confined to the realm of plant defense.

-